molecular formula C7H7IN2O B8441854 N-methyl-3-iodoisonicotinamide

N-methyl-3-iodoisonicotinamide

Cat. No.: B8441854
M. Wt: 262.05 g/mol
InChI Key: DCVBGEPDEACJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-iodoisonicotinamide is a useful research compound. Its molecular formula is C7H7IN2O and its molecular weight is 262.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7IN2O

Molecular Weight

262.05 g/mol

IUPAC Name

3-iodo-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H7IN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11)

InChI Key

DCVBGEPDEACJOB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=NC=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.36 g (10 mmol) N-methyl-isonicotin-amide in 20 ml tetrahydrofuran and 4.5 ml (30 mmol) N,N,N′,N′-tetramethylethylenediamine at −70° C. were added 25 ml (40 mmol) 1.6 M n-butyl lithium solution in hexane. After stirring for 2 h at −10 to 0° C. a solution of 7.6 g iodine in 20 ml tetrahydrofuran was added dropwise at −70° C. Stirring was continued for 1 h at room temperature and 100 ml saturated sodium thiosulfate solution in water were added. The aqueous layer was separated and washed twice with ethyl acetate. The combined organic layers were washed with 1 N sodium hydroxide solution, brine, dried (magnesium sulfate) and evaporated. The residue was purified by chromatography to give 1.035 g (39%) of the title compound as white crystals. M.p. 132-133° C.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
39%

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